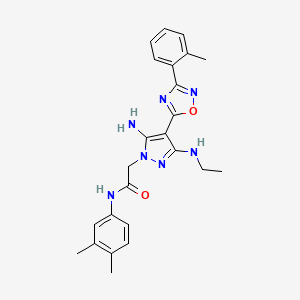
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple functional groups, including an oxadiazole and pyrazole moiety, which are known for their diverse biological effects. This article reviews the biological activity of this compound based on available research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C23H27N7O2, with a molecular weight of approximately 465.9 g/mol. The presence of nitrogen heterocycles in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown promising activity against various fungal pathogens. A study highlighted that certain oxadiazole derivatives achieved inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds demonstrating lower EC50 values than established fungicides like quinoxyfen .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of toxicity in vitro. For example, some derivatives were classified as low-toxic with acute toxicity values around 19.42 mg/L . The selectivity index of the compound is crucial for determining its therapeutic potential, particularly in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors within microbial cells or cancer cells. Compounds featuring similar structural motifs have been shown to interact with phospholipases and other critical enzymes involved in cellular processes . Further studies are needed to elucidate the exact pathways affected by this compound.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where the target compound was part of a larger group tested for antifungal activity. The results indicated that modifications in the substituents on the benzene ring significantly influenced the biological activity, highlighting the importance of SAR in drug design .
Propiedades
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)18-9-7-6-8-15(18)3)21(25)31(29-23)13-19(32)27-17-11-10-14(2)16(4)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTIJZPHVOOFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














